N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide
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Overview
Description
N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, methoxy groups, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzaldehyde and 2-methylfuran.
Condensation Reaction: The aldehyde group of 4-chloro-2,5-dimethoxybenzaldehyde reacts with the furan ring in the presence of a base such as sodium hydride (NaH) to form an intermediate.
Amidation: The intermediate undergoes amidation with an appropriate amine, such as methylamine, to yield the final product, N3-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxyphenyl-2-methyl-3-furamide.
Substitution: Formation of N3-(4-azido-2,5-dimethoxyphenyl)-2-methyl-3-furamide.
Scientific Research Applications
N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
- N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide
Uniqueness
N~3~-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-8-9(4-5-20-8)14(17)16-11-7-12(18-2)10(15)6-13(11)19-3/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNRFUNOCYBXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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